

# Spectroscopic data for 1-(4-Bromo-2,6-difluorophenyl)ethanone

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## Compound of Interest

Compound Name:	1-(4-Bromo-2,6-difluorophenyl)ethanone
Cat. No.:	B1376296

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An In-depth Technical Guide to the Spectroscopic Data of **1-(4-Bromo-2,6-difluorophenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(4-Bromo-2,6-difluorophenyl)ethanone** is a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Its precise molecular structure, characterized by a difluorinated phenyl ring bearing both a bromine atom and an acetyl group, gives rise to a unique electronic and steric profile. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed analysis of the expected spectroscopic data for **1-(4-Bromo-2,6-difluorophenyl)ethanone** (CAS: 746630-34-2, Molecular Formula: C<sub>8</sub>H<sub>5</sub>BrF<sub>2</sub>O, Molecular Weight: 235.03 g/mol).<sup>[1][2][3][4]</sup> While a complete set of published experimental spectra is not readily available, this document, written from the perspective of a Senior Application Scientist, synthesizes partial experimental data with predictive analysis based on well-characterized analogous compounds. We will explore the causality behind the spectral features in <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for its identification and characterization.

## Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme used throughout this guide are presented below. This consistent numbering is key to assigning specific signals to their corresponding atoms within the molecule.

Caption: Molecular structure and numbering of **1-(4-Bromo-2,6-difluorophenyl)ethanone**.

## Proton (<sup>1</sup>H) NMR Spectroscopy Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **1-(4-Bromo-2,6-difluorophenyl)ethanone**, the spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic protons and the acetyl methyl protons.

Experimental Data: Partial <sup>1</sup>H NMR data has been reported in the context of its synthesis.[\[1\]](#)

Signal Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
-COCH <sub>3</sub> (H-8)	~2.58	Singlet (s)	3H
Ar-H (H-3, H-5)	~7.16	Multiplet (m)	2H

### Interpretation and Rationale:

- Acetyl Protons (H-8): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet at approximately 2.58 ppm. This downfield shift from a typical alkane is due to the deshielding effect of the adjacent carbonyl group.
- Aromatic Protons (H-3, H-5): The molecule's symmetry makes the two aromatic protons chemically equivalent. Their signal appears as a multiplet around 7.16 ppm. The multiplicity is not a simple doublet as might be expected. Instead, each proton couples to the two neighboring fluorine atoms. The coupling to the ortho-fluorine (e.g., H-3 to F at C-2) and the meta-fluorine (H-3 to F at C-6) results in a more complex pattern, often appearing as a triplet or a doublet of doublets, which can be simplified to a multiplet in lower resolution spectra.

The chemical environment of these protons is primarily dictated by the ortho-fluorine atoms, and data from the analogous 1-Bromo-2,6-difluorobenzene confirms this region for the aromatic signals.[5][6]

Caption: Key proton assignments for **1-(4-Bromo-2,6-difluorophenyl)ethanone**.

## Carbon-13 (<sup>13</sup>C) NMR Spectroscopy Analysis

<sup>13</sup>C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. For this compound, the key diagnostic features are the carbonyl carbon signal and the distinct splitting patterns of the aromatic carbons due to C-F coupling. As no direct experimental spectrum is published, the following is a predictive analysis based on established chemical shift principles and data from analogous structures like 1-bromo-2,6-difluorobenzene.[5]

Predicted <sup>13</sup>C NMR Data:

Signal Assignment	Predicted Shift ( $\delta$ ) ppm	Predicted Multiplicity (due to C-F coupling)	Key Rationale & Notes
-COCH <sub>3</sub> (C-8)	28 - 32	Singlet (s)	Typical range for an acetyl methyl carbon.
C-Br (C-4)	115 - 120	Triplet (t)	Upfield shift due to heavy atom effect of Br. Exhibits a small <sup>3</sup> JCF coupling.
C-H (C-3, C-5)	112 - 118	Doublet of Doublets (dd) or Triplet (t)	Shielded by ortho-F. Shows significant <sup>2</sup> JCF coupling (~15-25 Hz) and <sup>4</sup> JCF coupling.
C-CO (C-1)	125 - 135	Triplet (t)	The ipso-carbon attached to the acetyl group. Exhibits <sup>2</sup> JCF coupling to the two ortho-F atoms.
C-F (C-2, C-6)	158 - 164	Doublet of Doublets (dd)	Highly deshielded by attached F. Dominated by a very large <sup>1</sup> JCF coupling (~250-265 Hz) and smaller <sup>2</sup> JCF coupling.
C=O (C-7)	192 - 198	Triplet (t)	Typical range for an aryl ketone. May show small <sup>3</sup> JCF coupling to the ortho-F atoms.

Interpretation and Rationale:

- **C-F Coupling:** The most powerful diagnostic tool in this spectrum is the carbon-fluorine coupling. The carbons directly bonded to fluorine (C-2, C-6) will exhibit a very large one-bond coupling constant ( $^{1}\text{JCF}$ ), splitting their signal into a doublet. Since they also couple to the other fluorine atom across two bonds, the signal will appear as a doublet of doublets. Other carbons in the ring will show smaller couplings over two, three, or four bonds, providing invaluable information for unambiguous signal assignment.
- **Substituent Effects:** The electron-withdrawing fluorine atoms strongly deshield the carbons they are attached to (C-2, C-6), shifting them significantly downfield. The bromine atom at C-4 has a less pronounced effect on the chemical shift compared to fluorine. The acetyl group's carbonyl carbon is the most downfield signal, as expected.

## Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of **1-(4-Bromo-2,6-difluorophenyl)ethanone** will be dominated by absorptions from the carbonyl group, the carbon-fluorine bonds, and the aromatic ring. The analysis below is based on typical frequencies for these functional groups, referencing the spectrum of 1-(4-bromophenyl)ethanone where appropriate.[7][8]

Predicted Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Weak	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1705 - 1690	Strong	C=O Stretch (Aryl Ketone)
~1600 - 1550	Medium	Aromatic C=C Stretch
~1300 - 1200	Strong	C-F Stretch
~600 - 500	Weak	C-Br Stretch

Interpretation and Rationale:

- Carbonyl Stretch: The most prominent peak will be the strong, sharp absorption for the C=O stretch of the ketone, expected around  $1700\text{ cm}^{-1}$ . Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.
- Carbon-Fluorine Stretches: The presence of two C-F bonds will give rise to one or more very strong absorption bands in the fingerprint region, typically between  $1200$  and  $1300\text{ cm}^{-1}$ . This is a highly characteristic feature for fluorinated aromatic compounds.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features. The presence of a single bromine atom is the most defining feature of the mass spectrum.

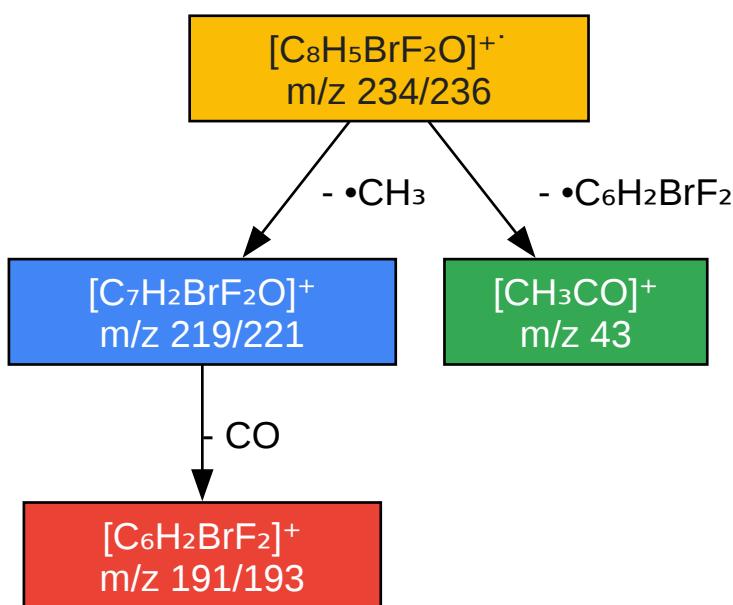
Predicted Mass Spectrum Fragmentation:

m/z Value	Relative Intensity	Proposed Fragment
234 / 236	High (1:1 ratio)	$[\text{M}]^+$ and $[\text{M}+2]^+$ Molecular Ion
219 / 221	Medium (1:1 ratio)	$[\text{M} - \text{CH}_3]^+$ (Loss of a methyl radical)
191 / 193	Medium (1:1 ratio)	$[\text{M} - \text{COCH}_3]^+$ (Loss of the acetyl group)
43	High	$[\text{CH}_3\text{CO}]^+$ (Acylium ion)

Interpretation and Rationale:

- Bromine Isotopic Pattern: Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any fragment containing one bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1. The molecular ion peak for **1-(4-Bromo-2,6-difluorophenyl)ethanone** will therefore be a doublet at m/z 234 (containing  $^{79}\text{Br}$ ) and m/z 236 (containing  $^{81}\text{Br}$ ). This pattern is a definitive indicator of the presence of a single bromine atom.

- Key Fragmentation Pathways: The most common fragmentation pathways for acetophenones are alpha-cleavage events.
  - Loss of the methyl group: Cleavage of the C-C bond between the carbonyl and the methyl group results in the formation of a stable acylium ion at m/z 219/221.
  - Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring yields a characteristic base peak at m/z 43, corresponding to the  $[\text{CH}_3\text{CO}]^+$  fragment.



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Caption: Predicted major fragmentation pathways in mass spectrometry.

## Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized by the operator for the specific sample and equipment.

### 1. NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Accurately weigh 5-10 mg of **1-(4-Bromo-2,6-difluorophenyl)ethanone** and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,

DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard single-pulse proton spectrum.
  - Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  - Use a 30-45 degree pulse angle with a relaxation delay (d1) of 1-2 seconds.
  - Collect 16-32 scans for good signal-to-noise.
  - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the carbon channel.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set a spectral width of approximately 220-240 ppm.
  - Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
  - Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as <sup>13</sup>C has low natural abundance.
  - Process the data similarly to the <sup>1</sup>H spectrum, referencing the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

## 2. IR Spectroscopy (FTIR-ATR)

- Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

- Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Co-add 16-32 scans at a resolution of 4 cm<sup>-1</sup> for a high-quality spectrum.
  - The resulting spectrum should be automatically ratioed against the background and displayed in transmittance or absorbance.

### 3. Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Method:
  - Use a standard non-polar capillary column (e.g., DB-5ms).
  - Set the injector temperature to 250°C.
  - Program the oven temperature with an initial hold at 50°C for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280-300°C.
  - Use helium as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS) Method:
  - Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
  - Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

- Inject 1  $\mu$ L of the sample solution and begin data acquisition. The mass spectrum will be recorded for the compound as it elutes from the GC column.

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